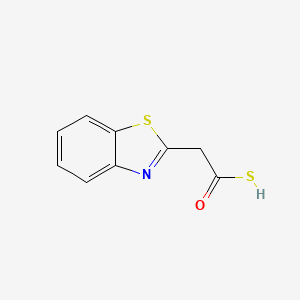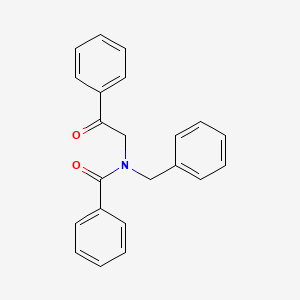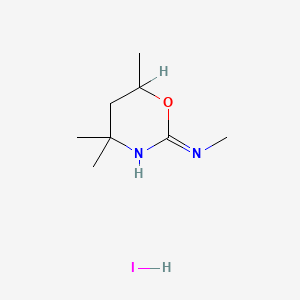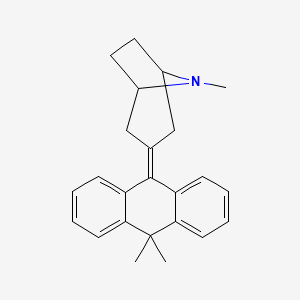
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is a complex organic compound that features a unique structure combining a tropane ring with a substituted anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene, is first methylated to form 10,10-dimethyl-9,10-dihydroanthracene.
Coupling with Tropane: The methylated anthracene derivative is then coupled with tropane under specific reaction conditions, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenes .
Scientific Research Applications
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane involves its interaction with molecular targets through its anthracene and tropane moieties. The anthracene part can participate in π-π stacking interactions, while the tropane ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is unique due to its combined structure of a tropane ring and a substituted anthracene. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
27574-22-7 |
|---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H27N/c1-24(2)21-10-6-4-8-19(21)23(20-9-5-7-11-22(20)24)16-14-17-12-13-18(15-16)25(17)3/h4-11,17-18H,12-15H2,1-3H3 |
InChI Key |
OAEZJIXITIVTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=C3CC4CCC(C3)N4C)C5=CC=CC=C51)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


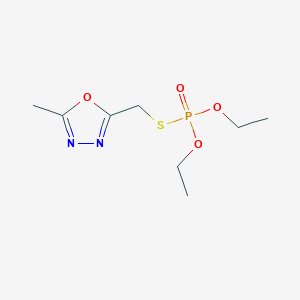
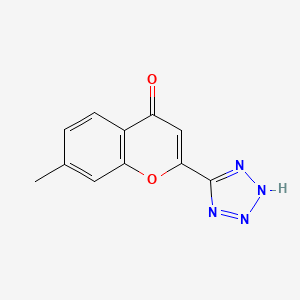
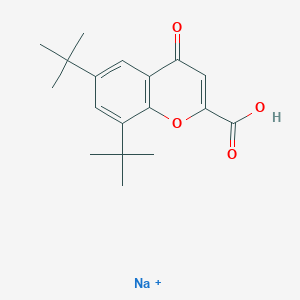
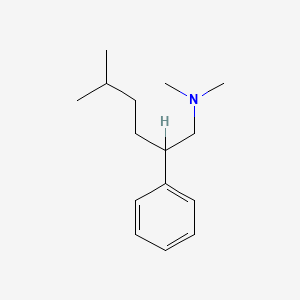
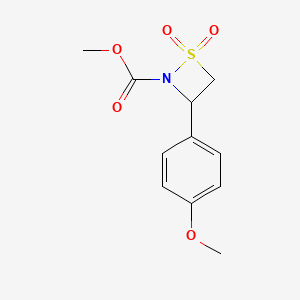

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
